

Off-target effects of TT01001 to consider

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Compound of Interest

Compound Name: TT01001

Cat. No.: B15617743

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Technical Support Center: TT01001

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **TT01001**.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of **TT01001**?

A1: The primary molecular target of **TT01001** is mitoNEET, a 17-kDa protein located on the outer mitochondrial membrane.^{[1][2][3][4]} **TT01001** is a selective agonist of mitoNEET.^[2]

Q2: **TT01001** was designed based on the structure of pioglitazone. Does it also activate PPAR γ ?

A2: No, a key finding is that **TT01001** binds to mitoNEET without activating the peroxisome proliferator-activated receptor- γ (PPAR γ).^[1] This is a critical distinction from pioglitazone, where PPAR γ activation is a known mechanism of action and is associated with certain side effects.^[1]

Q3: Are there any known off-target effects of **TT01001**?

A3: Yes, **TT01001** has been identified as an inhibitor of monoamine oxidase B (MAO-B) with an IC₅₀ of 8.84 μ M.^[2] This is a notable off-target activity to consider in your experimental design.

Q4: How does **TT01001** affect mitochondrial function beyond its interaction with mitoNEET?

A4: In studies with db/db mice, a model for type II diabetes, **TT01001** was found to significantly suppress the elevated activity of mitochondrial complex II + III in skeletal muscle.[1] No significant changes were observed in the activities of complex I + III or complex IV.[2]

Q5: I am observing unexpected neurological effects in my cellular or animal models. Could this be related to **TT01001**?

A5: It is possible. The off-target inhibition of MAO-B by **TT01001** could contribute to neurological effects, as MAO-B is involved in the metabolism of neurotransmitters.[2] Additionally, in a rat model of subarachnoid hemorrhage, **TT01001** has been shown to attenuate oxidative stress and neuronal apoptosis, suggesting it has neuroprotective properties.[3]

Q6: Has **TT01001** been screened against a broader panel of kinases or receptors to identify other potential off-target interactions?

A6: Based on publicly available information, the results of a comprehensive off-target screening panel (such as a kinome scan or a safety pharmacology panel) for **TT01001** have not been published. Therefore, it is advisable to be vigilant for unexpected phenotypes in your experiments and consider them as potentially resulting from uncharacterized off-target effects.

Quantitative Data Summary

The following tables summarize the known quantitative data regarding the on-target and off-target activities of **TT01001**.

Table 1: On-Target and Off-Target Activities of **TT01001**

Target	Activity	IC50 / EC50	Reference
mitoNEET	Agonist	Not specified	[2]
PPAR γ	No activation	Not applicable	[1]
MAO-B	Inhibitor	8.84 μ M	[2]

Table 2: Effects of **TT01001** on Mitochondrial Respiratory Chain Complexes in db/db Mice

Mitochondrial Complex	Effect of TT01001 Treatment	Reference
Complex II + III	Significant suppression of elevated activity	[1]
Complex I + III	No significant change	[2]
Complex IV	No significant change	[2]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the off-target effects of **TT01001**.

Note: The following protocols are based on standard methods in the field, as the specific, detailed protocols used in the initial characterization of **TT01001** are not fully available in the public domain. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: PPAR γ Transactivation Assay

Objective: To determine if **TT01001** activates PPAR γ .

Methodology:

- Cell Culture and Transfection:
 - Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
 - Co-transfect cells with a PPAR γ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A constitutively expressed vector (e.g., encoding Renilla luciferase) should also be co-transfected for normalization.
- Compound Treatment:
 - Plate the transfected cells in a multi-well plate.

- Treat the cells with varying concentrations of **TT01001**.
- Include a known PPAR γ agonist (e.g., rosiglitazone) as a positive control and a vehicle control (e.g., DMSO).
- Luciferase Assay:
 - After an appropriate incubation period (e.g., 24 hours), lyse the cells.
 - Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
 - Compare the normalized luciferase activity in **TT01001**-treated cells to the vehicle control and the positive control. A lack of increase in luciferase activity indicates no PPAR γ transactivation.

Protocol 2: MAO-B Inhibition Assay

Objective: To determine the inhibitory effect of **TT01001** on MAO-B activity.

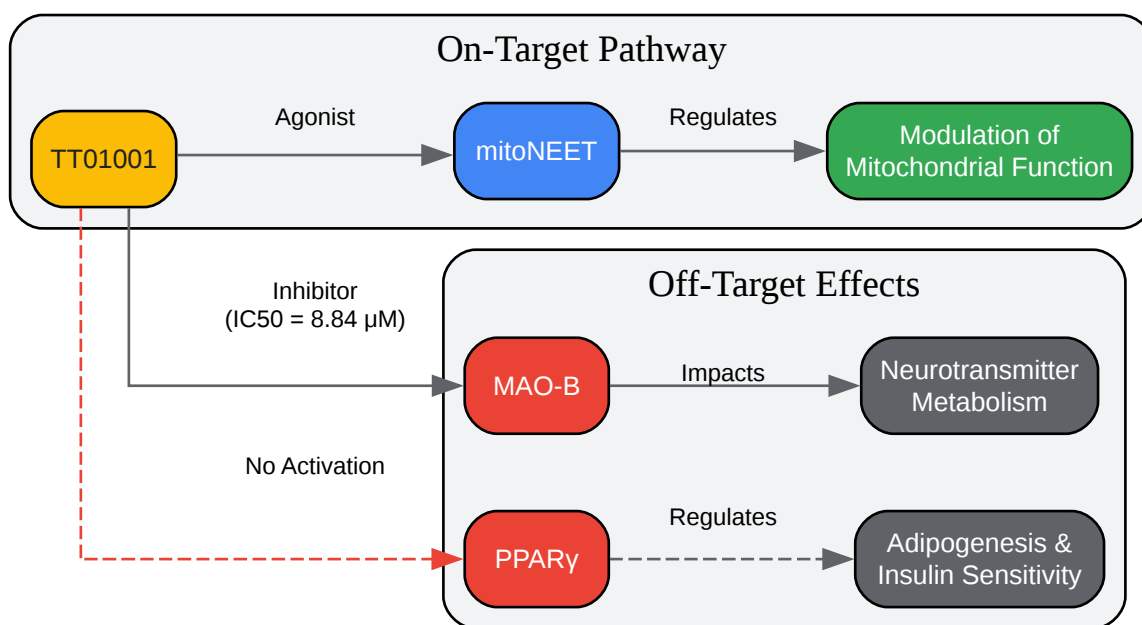
Methodology:

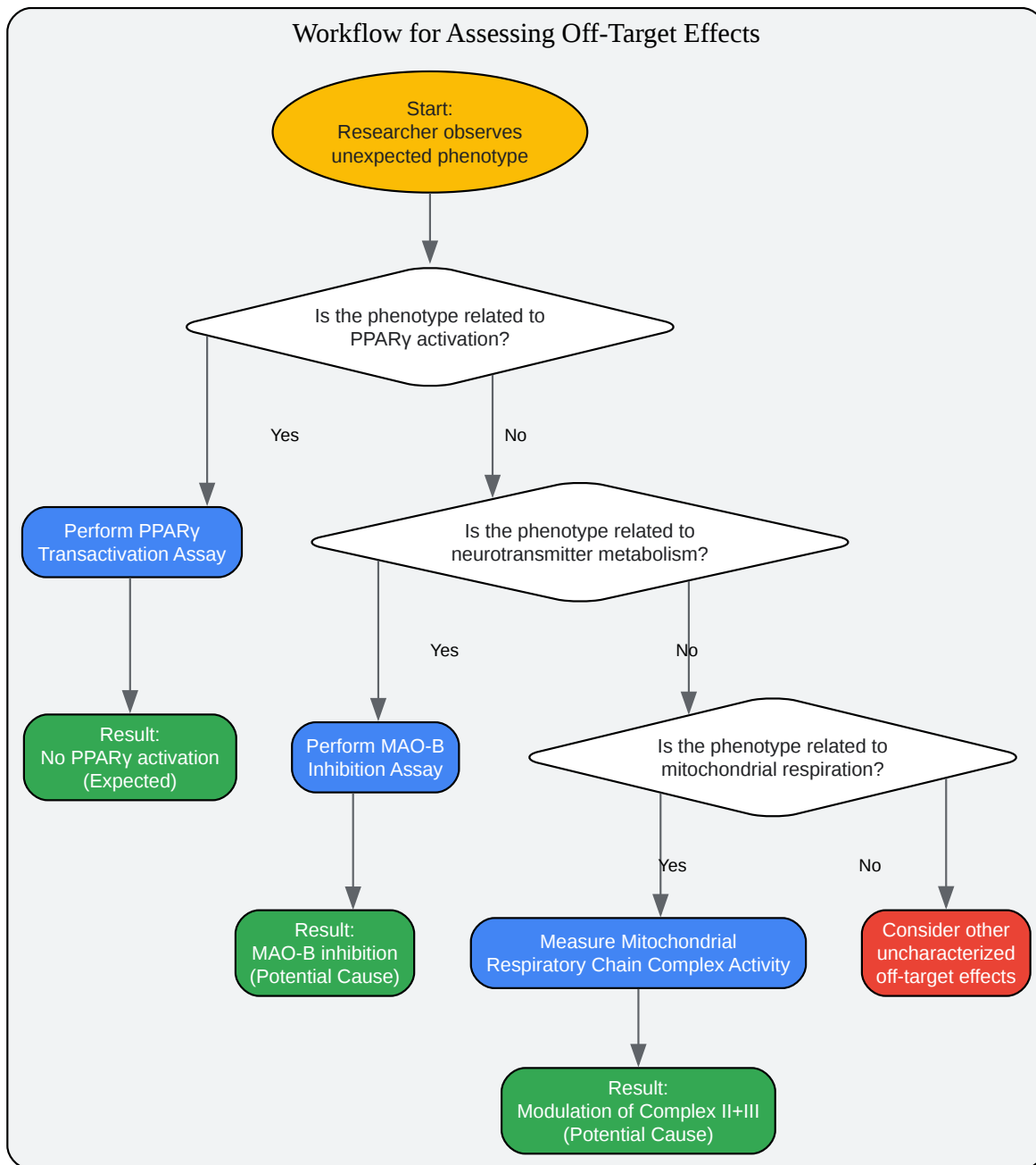
- Enzyme and Substrate Preparation:
 - Use a commercially available recombinant human MAO-B enzyme.
 - Prepare a solution of a suitable MAO-B substrate (e.g., benzylamine).
- Inhibition Assay:
 - In a multi-well plate, add the MAO-B enzyme, a buffer solution, and varying concentrations of **TT01001**.
 - Include a known MAO-B inhibitor (e.g., selegiline) as a positive control and a vehicle control.

- Pre-incubate the enzyme with the compounds.
- Initiate the reaction by adding the substrate.
- Detection:
 - The MAO-B-catalyzed oxidation of benzylamine produces benzaldehyde and hydrogen peroxide. The rate of product formation can be measured using various methods, such as:
 - Spectrophotometry: Measure the increase in absorbance at 250 nm due to the formation of benzaldehyde.
 - Fluorometry: Use a probe that reacts with hydrogen peroxide to produce a fluorescent product.
- Data Analysis:
 - Calculate the percentage of MAO-B inhibition for each concentration of **TT01001**.
 - Plot the percentage of inhibition against the logarithm of the **TT01001** concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways and Logical Relationships





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